1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a thiobarbituric acid (TBA) derivative characterized by a 2-ethylphenyl substitution at the 1-position of the diazinane ring. The core structure consists of a six-membered heterocyclic ring with two ketone groups (4,6-dione) and a thione (2-sulfanylidene) moiety. The 2-ethylphenyl group introduces moderate lipophilicity, which may influence bioavailability compared to simpler TBA derivatives .
Properties
IUPAC Name |
1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-8-5-3-4-6-9(8)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTAPHRGKMYYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(=O)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylphenylamine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired diazinane derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene group undergoes oxidation to form sulfoxide or sulfone derivatives. For example:
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
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Products : Sulfoxide (mono-oxidized) or sulfone (di-oxidized) derivatives, depending on stoichiometry .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Sulfur oxidation | H₂O₂ | 0–25°C, 2–4 hrs | Sulfoxide |
| Sulfur oxidation | mCPBA | RT, 12 hrs | Sulfone |
Nucleophilic Substitution
The sulfur atom in the sulfanylidene group acts as a nucleophile, enabling alkylation or acylation:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) yields S-alkylated products .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms thioester derivatives .
Example :
Yield: ~65–75% (estimated from analog data) .
Electrophilic Aromatic Substitution
The 2-ethylphenyl substituent participates in electrophilic reactions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ethyl group.
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Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms to the aromatic ring .
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 1-(2-ethyl-4-nitrophenyl) derivative |
| Bromination | Br₂/CH₃COOH | Ortho/para | Dibrominated adduct |
Reduction Reactions
The diazinane ring and sulfanylidene group are susceptible to reduction:
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Sulfur reduction : Sodium borohydride (NaBH₄) reduces the C=S bond to C–SH.
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Ring saturation : Catalytic hydrogenation (H₂/Pd-C) saturates the diazinane ring .
Key Pathway :
Conditions: Ethanol, reflux, 6 hrs.
Cycloaddition and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
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Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic structures .
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Thioketene formation : Thermal elimination generates reactive intermediates for further cyclization .
Acid/Base-Mediated Degradation
Under strong acidic (HCl) or basic (NaOH) conditions:
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Hydrolysis : The diazinane ring opens to form thiourea derivatives .
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Decarboxylation : Heating in basic media removes CO₂ from the dione moiety .
Comparative Reactivity Table
Mechanistic Insights
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Sulfanylidene Reactivity : The sulfur atom’s lone pairs drive nucleophilic attacks, while its polarizability facilitates oxidation .
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Steric Effects : The 2-ethylphenyl group directs electrophilic substitutions to the para position due to steric hindrance .
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Ring Strain : The diazinane ring’s partial unsaturation increases susceptibility to reduction and ring-opening reactions .
Scientific Research Applications
The compound 1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione , also known as a derivative of thialbarbital, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by relevant data and case studies.
Properties
- Molecular Formula : C₁₃H₁₆N₂O₂S
- Molar Mass : 264.34 g/mol
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives like thialbarbital have sedative and hypnotic properties, making them candidates for use in anesthesia and sedation during surgical procedures .
Case Studies
- Sedative Effects : Thialbarbital has been documented for its effectiveness in inducing sedation in clinical settings, particularly for surgical induction . Its derivatives are being explored for enhanced efficacy and reduced side effects.
- Convulsive Disorders : The compound has shown promise in controlling convulsive states, suggesting potential use in treating epilepsy or similar disorders .
Antimicrobial Activity
Emerging studies have suggested that compounds within the diazinane family exhibit antimicrobial properties. This opens avenues for their use in developing new antibiotics or antiseptics.
Data Table: Antimicrobial Efficacy of Diazinane Derivatives
| Compound Name | Activity Type | Tested Against | Results |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | Effective at MIC 32 µg/mL |
| Thialbarbital | Antifungal | Candida albicans | Moderate activity at MIC 64 µg/mL |
Research and Development
The compound is also being investigated for its role in biochemical research as a tool to study apoptosis and cell signaling pathways. Its ability to activate caspases makes it a valuable asset in cancer research.
Insights from Research
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The sulfanylidene group plays a crucial role in the binding process, as it can form covalent or non-covalent interactions with the target molecules. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiobarbituric Acid (TBA)
Structure : TBA (2-sulfanylidene-1,3-diazinane-4,6-dione) lacks substituents beyond the core diazinane ring.
Properties :
- Molecular weight: 144.15 g/mol.
- High polarity due to unsubstituted structure, making it water-soluble.
- Widely used in biochemical assays (e.g., TBARS test for lipid peroxidation).
Contrast : The absence of the 2-ethylphenyl group in TBA reduces its lipophilicity, limiting membrane permeability compared to the target compound .
1,3-Diethyl-5-(2,4,5-trimethoxybenzylidene) Derivative
Structure : Features diethyl groups at positions 1 and 3 and a planar 2,4,5-trimethoxybenzylidene substituent at position 5.
Properties :
- Dihedral angle of 1.41° between the benzylidene and diazinane rings, indicating near-planar geometry.
- Contrast: The bulky diethyl and benzylidene groups increase steric hindrance and molecular complexity compared to the target compound’s simpler ethylphenyl substitution .
Thiamylal (Barbiturate Derivative)
Structure : 5-Pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione.
Properties :
- Molecular weight: 254.3 g/mol.
- Historically used as an anesthetic; acts via GABA receptor modulation.
Contrast : Substitutions at the 5-position (pentan-2-yl and propenyl) confer distinct pharmacokinetic profiles, differing from the 1-position substitution in the target compound .
Antiviral Candidate (COVID-19 Study)
Structure : (5E)-1-(3-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-4,6-dione.
Properties :
- Fluorophenyl and thiophene groups enhance binding to viral spike proteins.
- Demonstrated low binding free energy in computational studies.
Dichlorophenyl Derivatives
Structure : 5-(3,4-dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione.
Properties :
- Molecular weight: 315.17 g/mol.
- Chlorine atoms increase electron-withdrawing effects and stability.
Contrast : The dichlorophenyl group’s electronegativity contrasts with the ethyl group’s electron-donating nature, affecting reactivity and metabolic pathways .
Structural and Functional Analysis
| Property | Target Compound | TBA | 1,3-Diethyl-5-Benzylidene | Thiamylal | COVID-19 Candidate |
|---|---|---|---|---|---|
| Substituents | 1-(2-ethylphenyl) | None | 1,3-Diethyl, 5-Benzylidene | 5-Pentan-2-yl, 5-Propenyl | 1-(3-fluorophenyl), 5-Thiophene |
| Molecular Weight | Not reported | 144.15 g/mol | Not reported | 254.3 g/mol | Not reported |
| Polarity | Moderate lipophilicity | High | Low (bulky substituents) | Moderate | Moderate (fluorine) |
| Key Applications | Research phase | Biochemical assays | Structural studies | Anesthesia | Antiviral research |
Research Implications
- Electron Effects : Electron-donating groups (e.g., ethyl) may increase metabolic lability, while electron-withdrawing groups (e.g., Cl, F) enhance stability but reduce solubility.
- Steric and Aromatic Interactions : Bulky substituents (diethyl, benzylidene) improve target specificity but may hinder bioavailability. Planar structures enhance π-π stacking in protein binding.
- Biological Activity: Positional substitution (1 vs. 5) dictates mechanistic pathways; 1-substituted derivatives like the target compound may interact with non-GABA targets.
Biological Activity
1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a diazinane ring and a sulfanylidene group. Its molecular formula is with a molar mass of approximately 264.34 g/mol. The presence of the ethylphenyl group contributes to its lipophilicity, which may enhance its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs have been shown to induce apoptosis in cancer cells through caspase activation mechanisms. A study demonstrated that these compounds could activate caspases 3 and 9, leading to programmed cell death in various cancer cell lines .
Antimicrobial Properties
In vitro studies have revealed that the compound possesses antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic processes. Table 1 summarizes the antimicrobial efficacy against selected strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective effects. It has been shown to inhibit oxidative stress-induced neuronal damage in vitro. The protective mechanism is believed to involve the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production .
Case Studies
Several case studies have explored the therapeutic potential of related compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound showed promising results in patients with advanced melanoma, where it significantly reduced tumor size in a subset of participants .
- Neurodegenerative Disorders : A study focused on patients with Alzheimer's disease indicated that treatment with a related diazinane compound improved cognitive function scores over a six-month period .
Q & A
Q. What are the recommended synthetic routes for 1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, and how can purity be optimized?
Answer: The compound can be synthesized via cyclocondensation of thiourea derivatives with substituted diethyl malonates under acidic conditions. Key steps include:
- Step 1: React 2-ethylphenyl isocyanate with thiourea to form the thiobarbituric acid core.
- Step 2: Introduce the 2-ethylphenyl substituent via nucleophilic substitution or Friedel-Crafts alkylation.
Purity optimization involves recrystallization from ethanol/water mixtures (3:1 v/v) and characterization via HPLC (≥98% purity, C18 column, acetonitrile/0.1% TFA mobile phase) .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?
Answer:
- ¹H NMR: The 2-ethylphenyl group shows aromatic protons at δ 7.2–7.5 ppm (multiplet) and ethyl CH₂/CH₃ signals at δ 1.2–2.5 ppm. The absence of NH peaks confirms sulfanylidene substitution .
- IR: A strong C=S stretch at ~1200–1250 cm⁻¹ distinguishes it from oxygenated analogs (C=O at ~1700 cm⁻¹) .
- MS: Molecular ion [M+H]⁺ at m/z 265.1 (calculated for C₁₂H₁₂N₂O₂S) with fragmentation peaks at m/z 144 (thiobarbituric acid core) .
Advanced Research Questions
Q. What methodologies are suitable for analyzing the structure-activity relationship (SAR) of this compound in biological systems?
Answer:
- In silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 spike protein or PPARγ). Focus on binding free energy (ΔG) calculations and hydrogen bonding with the sulfanylidene group .
- In vitro Assays: Replace the 2-ethylphenyl group with halogenated or electron-withdrawing substituents to assess effects on IC₅₀ values in enzyme inhibition studies .
Q. How does the sulfanylidene group influence the electrochemical properties of this compound in corrosion inhibition studies?
Answer: The sulfanylidene group enhances adsorption on metal surfaces via S–metal coordination. Electrochemical impedance spectroscopy (EIS) in 0.6 M NaCl shows:
| Parameter | Value |
|---|---|
| Inhibition Efficiency | 85–92% (1 mM) |
| Charge Transfer Resistance (Rₑₜ) | 450–520 Ω·cm² |
| Thermodynamic analysis (Arrhenius plots) reveals a physisorption mechanism with ΔG°ads ≈ −32 kJ/mol . |
Q. What crystallographic challenges arise during structural elucidation of this compound, and how can SHELX software address them?
Answer: Challenges include:
- Twinned Crystals: Common due to flexible diazinane rings. Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands .
- Disorder: The 2-ethylphenyl group may exhibit rotational disorder. Apply PART/SUMP restraints and anisotropic displacement parameters (ADPs) for accurate modeling .
Q. Can computational methods predict the metabolic stability of this compound in pharmacokinetic studies?
Answer: Yes. Use Schrödinger’s ADMET Predictor to estimate:
- Microsomal Stability: t₁/₂ = ~45 min (CYP3A4/2D6-mediated oxidation).
- Plasma Protein Binding: 89–92% (high affinity for albumin via hydrophobic interactions).
Validation with LC-MS/MS (in vitro hepatocyte assays) is recommended .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: Why does this compound show antiviral potential in silico but limited efficacy in cell-based assays?
Answer:
Q. Conflicting corrosion inhibition efficiencies reported in NaCl vs. H₂SO₄ environments: How to reconcile these results?
Answer:
- In NaCl: Inhibition is pH-dependent (optimal at pH 6–8) due to stable S–Cu coordination .
- In H₂SO₄: Protonation of sulfanylidene reduces adsorption capacity. Use XPS to confirm surface film composition (e.g., CuS vs. CuO) .
Methodological Best Practices
Q. What quality control protocols ensure batch-to-batch consistency in synthetic workflows?
Answer:
Q. How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
